4-Methoxy-4-(3-(trifluoromethyl)phenyl)piperidine
Description
Properties
Molecular Formula |
C13H16F3NO |
|---|---|
Molecular Weight |
259.27 g/mol |
IUPAC Name |
4-methoxy-4-[3-(trifluoromethyl)phenyl]piperidine |
InChI |
InChI=1S/C13H16F3NO/c1-18-12(5-7-17-8-6-12)10-3-2-4-11(9-10)13(14,15)16/h2-4,9,17H,5-8H2,1H3 |
InChI Key |
ZTESJRHPNQFZOH-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CCNCC1)C2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Pyridine-Based Route via N-Benzyl Pyridinium Salt Intermediates
A patented method for related trifluoromethoxy-substituted piperidines (structurally akin to trifluoromethylphenyl derivatives) involves:
Step 1: Reaction of 4-substituted pyridine (e.g., 4-(3-(trifluoromethyl)phenyl)pyridine analogues) with benzyl or substituted benzyl halides to form N-benzyl-4-substituted pyridinium salts.
Step 2: Reduction of these pyridinium salts with sodium borohydride in tetrahydrofuran (THF) at 0–15 °C to yield N-benzyl-1,2,3,6-tetrahydropyridine intermediates.
Step 3: Catalytic hydrogenation in the presence of acid and hydrogen source converts tetrahydropyridines to piperidinium salts.
Step 4: Treatment with alkali liberates the free 4-substituted piperidine.
Example data from patent CN105461617A:
| Step | Reagents & Conditions | Product | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1 | 4-substituted pyridine + benzyl halide | N-benzyl pyridinium salt | Not specified | Not specified |
| 2 | NaBH4, THF, 0–15 °C | N-benzyl tetrahydropyridine | 99.0 | 96.1 |
| 3 | Acid + H2, catalyst | Piperidinium salt | Not specified | Not specified |
| 4 | Alkali treatment | 4-substituted piperidine | Not specified | Not specified |
This method is noted for high yield, ease of purification, and cost-effectiveness compared to routes using expensive 4-halogen pyridines or platinum catalysts.
Grignard Reaction Route Starting from N-Protected Piperidones
Another approach involves:
Step a: Grignard addition of 3-(trifluoromethyl)phenyl magnesium halide to N-protected 4-piperidone to form 4-hydroxy-4-(3-(trifluoromethyl)phenyl)piperidine intermediates.
Step b: Elimination of the hydroxyl group to form tetrahydropyridine derivatives.
Step c: Catalytic hydrogenation to fully saturate the piperidine ring.
Step d: Removal of the N-protecting group to yield racemic 4-(3-(trifluoromethyl)phenyl)piperidine.
Step e: Optional chiral resolution to isolate enantiomers.
This method allows introduction of the trifluoromethylphenyl group via organometallic chemistry and is adaptable for various substitutions.
| Step | Reagents & Conditions | Product | Notes |
|---|---|---|---|
| a | Phenyl magnesium bromide (Grignard), N-protected piperidone | 4-hydroxy-4-(3-(trifluoromethyl)phenyl)piperidine | Controlled temp 0–5 °C |
| b | Hydroxyl elimination (e.g., with thionyl chloride) | Tetrahydropyridine derivative | Mixture of isomers possible |
| c | Catalytic hydrogenation (Pd/C, H2) | N-protected piperidine | Saturation of ring |
| d | Deprotection (acidic or basic) | Racemic 4-(3-(trifluoromethyl)phenyl)piperidine | |
| e | Chiral resolution (acidic resolving agents) | Enantiomerically pure compound | Optional |
This route is supported by literature describing analogous syntheses of 3-phenylpiperidines and related derivatives.
Functional Group Modification via Hiyama Coupling and Fluorination
For introducing trifluoromethyl or trifluoromethoxy groups on piperidine rings, a synthetic strategy includes:
Acylation of 4-hydroxypiperidine to form N-acyl intermediates.
Conversion to S-methyl xanthate derivatives.
Desulfurization and fluorination using N-bromosuccinimide and Olah’s reagent to introduce trifluoromethoxy groups.
Reduction of N-acyl to N-benzyl or removal of protecting groups to yield free piperidines.
This method enables multigram scale preparation of trifluoromethoxy-substituted piperidines with overall yields around 40%.
Comparative Summary Table of Preparation Methods
| Methodology | Starting Material | Key Reactions | Advantages | Limitations |
|---|---|---|---|---|
| Pyridinium salt reduction route | 4-substituted pyridine + benzyl halide | Formation of pyridinium salt, NaBH4 reduction, hydrogenation, alkali treatment | High yield, easy purification, cost-effective | Requires handling of pyridinium salts |
| Grignard addition to piperidone | N-protected piperidone + Grignard reagent | Grignard addition, elimination, hydrogenation, deprotection, chiral resolution | Versatile, allows chiral resolution | Multi-step, requires organometallic reagents |
| Hiyama coupling and fluorination | 4-hydroxypiperidine derivatives | Acylation, xanthate formation, fluorination, reduction | Suitable for trifluoromethoxy introduction, scalable | Moderate overall yield, multi-step |
Research Findings and Observations
The pyridinium salt reduction method is preferred for its simplicity and high purity of the final piperidine product, avoiding expensive catalysts and complicated equipment.
The Grignard-based route allows precise introduction of the trifluoromethylphenyl substituent and is adaptable for chiral synthesis, important for pharmaceutical applications.
The fluorination approach via xanthate intermediates is specialized for trifluoromethoxy derivatives but can be adapted for related trifluoromethyl groups with appropriate modifications.
Analytical confirmation of products typically involves NMR spectroscopy (1H, 13C, 19F) , mass spectrometry , and elemental analysis , ensuring structural integrity and purity.
The preparation of 4-Methoxy-4-(3-(trifluoromethyl)phenyl)piperidine involves sophisticated multi-step synthetic routes combining classical organic transformations such as nucleophilic substitution, Grignard addition, catalytic hydrogenation, and fluorination chemistry. The choice of method depends on the availability of starting materials, desired scale, and purity requirements. The pyridinium salt reduction method offers a high-yield, cost-effective route, while Grignard chemistry provides flexibility and chiral control. Fluorination strategies complement these by enabling introduction of trifluoromethyl and trifluoromethoxy groups with good control.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-4-(3-(trifluoromethyl)phenyl)piperidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-Methoxy-4-(3-(trifluoromethyl)phenyl)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-Methoxy-4-(3-(trifluoromethyl)phenyl)piperidine with structurally analogous piperidine derivatives, focusing on substituents, biological activity, physicochemical properties, and key findings:
Key Structural and Functional Insights:
Impact of Methoxy Groups: The target compound’s 4-methoxy group introduces steric and electronic effects that may improve selectivity for serotonin transporters compared to non-methoxy analogs like compound 21 . Dimethoxy analogs (e.g., compound 11) show enhanced potency (IC₅₀: 8 nM) but suffer from reduced metabolic stability due to increased susceptibility to demethylation .
Trifluoromethyl vs. Trifluoromethoxy :
- The -CF₃ group in the target compound enhances lipophilicity (logP ~3.1) compared to the more polar -OCF₃ group in compound 12 (logP ~2.9), favoring blood-brain barrier penetration .
Stereochemical Considerations :
- Enantiomers of related compounds (e.g., compound 25 in ) exhibit significant differences in activity, underscoring the importance of chiral centers in pharmacological profiles .
Biological Activity
4-Methoxy-4-(3-(trifluoromethyl)phenyl)piperidine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C15H16F3N |
| Molecular Weight | 281.29 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not specified in results |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Research indicates that this compound may exhibit activity against various targets, particularly in the context of neuropharmacology and infectious diseases.
- Receptor Interaction : The compound has been shown to interact with neurotransmitter receptors, potentially influencing signaling pathways related to mood and cognition.
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity, particularly against Mycobacterium tuberculosis, although detailed studies are required to confirm its efficacy and mechanism of action.
Structure-Activity Relationship (SAR)
A structure-activity relationship study is essential for understanding how modifications to the piperidine structure influence biological activity. For instance:
- Substituent Variations : Changes in the trifluoromethyl or methoxy groups can significantly alter the compound's potency and selectivity against specific biological targets.
- Analog Development : Research has focused on developing analogs of this compound to enhance its therapeutic profile while minimizing side effects.
Study on Antitubercular Activity
A high-throughput screening study identified this compound as part of a series with promising antitubercular activity. The study involved:
- Screening Methodology : Approximately 100,000 compounds were screened against Mycobacterium tuberculosis, leading to the identification of several active chemotypes.
- Findings : The compound demonstrated a minimum inhibitory concentration (MIC) in the range of 6.3 to 23 µM, indicating potential as a lead compound for further development against tuberculosis .
Neuropharmacological Research
In neuropharmacological contexts, this compound has been evaluated for its effects on neurotransmitter systems:
- Serotonin Receptors : Studies have indicated that it may act as a modulator at serotonin receptors, which are crucial for mood regulation and could have implications for treating depression and anxiety disorders .
- Animal Models : Efficacy was assessed using animal models, where alterations in behavior correlated with receptor modulation were observed.
Q & A
Q. What are the standard synthetic routes for preparing 4-Methoxy-4-(3-(trifluoromethyl)phenyl)piperidine?
The synthesis typically involves multi-step organic reactions, including nitration, substitution, and functional group modifications. For example:
- Step 1 : Introduction of the trifluoromethyl group via electrophilic aromatic substitution using trifluoromethylating agents (e.g., CF₃I or CF₃Cu) under controlled temperature (0–25°C) .
- Step 2 : Methoxy group incorporation through nucleophilic substitution or coupling reactions (e.g., Ullmann coupling with a methoxy precursor) .
- Step 3 : Piperidine ring closure via reductive amination or cyclization, often requiring catalysts like Pd/C or Raney Ni .
Key Considerations : Solvent selection (e.g., dichloromethane or THF for polar reactions) and purification via column chromatography or recrystallization .
Q. How is the compound characterized for structural confirmation and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and piperidine ring conformation. For example, the methoxy group appears as a singlet (~δ 3.2–3.5 ppm), while trifluoromethyl groups show distinct ¹⁹F NMR signals .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for confirming regioselectivity in asymmetric synthesis .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity in the synthesis of this compound?
A Design of Experiments (DOE) approach is recommended:
- Variables : Temperature, solvent polarity, catalyst loading, and reaction time. For instance, higher temperatures (60–80°C) may accelerate trifluoromethylation but risk side reactions .
- Computational Modeling : Tools like density functional theory (DFT) predict transition states and intermediates, reducing trial-and-error experimentation .
- Case Study : A 15% yield increase was achieved by switching from DCM to THF, enhancing solubility of the trifluoromethyl precursor .
Q. How can contradictory data on biological activity (e.g., receptor binding vs. enzymatic inhibition) be resolved?
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing methoxy with ethoxy) and compare bioactivity profiles. For example:
| Substituent | Receptor Binding (IC₅₀, nM) | Enzymatic Inhibition (IC₅₀, nM) | Source |
|---|---|---|---|
| -OCH₃ (Methoxy) | 120 ± 15 | 450 ± 30 | |
| -OCF₃ (Trifluoromethoxy) | 85 ± 10 | 220 ± 20 |
- Mechanistic Profiling : Use radioligand binding assays and enzyme kinetics (e.g., Lineweaver-Burk plots) to differentiate competitive vs. allosteric effects .
Q. What strategies stabilize the compound under varying pH and temperature conditions?
- Salt Formation : Hydrochloride salts improve aqueous solubility and thermal stability (e.g., melting point increases from 85°C to 210°C for HCl salts) .
- Degradation Pathways : Accelerated stability studies (40°C/75% RH) reveal hydrolysis of the methoxy group at pH < 3. Buffered formulations (pH 5–7) mitigate degradation .
Methodological Challenges and Solutions
Q. How to address low yields in piperidine ring formation?
Q. How to validate computational predictions of reactivity in experimental settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
